benzothiohydrazide
Overview
Description
Benzothiohydrazide is a chemical compound known for its antibacterial and anti-tubercular properties. It is an analogue of the anti-tubercular agent isoniazid and exhibits significant activity against Mycobacterium tuberculosis . The compound has a molecular formula of C7H8N2S and a molecular weight of 152.22 g/mol .
Mechanism of Action
Target of Action
Benzothiohydrazide is an analogue of the anti-tubercular agent Isoniazid . It exhibits anti-tubercular activity, with minimum inhibitory concentrations (MICs) of 132 μM and 264 μM for M. tuberculosis wild type (H37Rv) and clinical mutant strains (IC1 and IC2), respectively .
Mode of Action
tuberculosis . This disruption in cell wall synthesis leads to the death of the bacteria.
Biochemical Pathways
tuberculosis . Mycolic acids are unique, long-chain fatty acids found in the cell walls of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of these bacteria.
Result of Action
The primary result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of mycolic acids, this compound weakens the bacterial cell wall, leading to cell lysis and death .
Biochemical Analysis
Biochemical Properties
Benzenecarbothiohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses and cellular metabolism. The compound can form complexes with metal ions, which can influence its biochemical activity. Additionally, Benzenecarbothiohydrazide has been shown to interact with proteins involved in cell signaling pathways, thereby modulating their activity and function .
Cellular Effects
Benzenecarbothiohydrazide exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Benzenecarbothiohydrazide can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Moreover, it has been shown to impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering their activity and downstream effects .
Molecular Mechanism
The molecular mechanism of Benzenecarbothiohydrazide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, Benzenecarbothiohydrazide has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular metabolism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenecarbothiohydrazide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Benzenecarbothiohydrazide can degrade over time, leading to changes in its biochemical activity and cellular effects. Additionally, long-term exposure to Benzenecarbothiohydrazide has been observed to result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of Benzenecarbothiohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular metabolism and function. At high doses, Benzenecarbothiohydrazide can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages result in significant changes in cellular function and metabolism .
Metabolic Pathways
Benzenecarbothiohydrazide is involved in several metabolic pathways, including those related to oxidative stress responses and cellular metabolism. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, Benzenecarbothiohydrazide has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance and metabolism .
Transport and Distribution
The transport and distribution of Benzenecarbothiohydrazide within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters and binding proteins. Additionally, Benzenecarbothiohydrazide can accumulate in certain cellular compartments, influencing its localization and activity. Studies have shown that the compound’s distribution within cells can affect its interactions with target biomolecules and its overall biochemical effects .
Subcellular Localization
Benzenecarbothiohydrazide exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Benzenecarbothiohydrazide has been observed to localize to the mitochondria, where it can modulate mitochondrial function and cellular metabolism. Additionally, its localization to other subcellular compartments can impact its interactions with target biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothiohydrazide can be synthesized through the reaction of ortho-aminohydrazobenzene with phenyl isothiocyanate in a 1:1 molar ratio . The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzothiohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzothiohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is studied for its antibacterial and anti-tubercular properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Isoniazid: Another anti-tubercular agent with a similar mechanism of action.
Thiosemicarbazide: Shares structural similarities and exhibits similar chemical reactivity.
Hydrazine: A simpler analogue with similar reduction properties.
Uniqueness: Benzothiohydrazide is unique due to its combined antibacterial and anti-tubercular properties. Its ability to inhibit mycolic acid synthesis makes it a valuable compound in the fight against tuberculosis .
Properties
IUPAC Name |
benzenecarbothiohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALOBAQBMAHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391798 | |
Record name | Benzenecarbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-40-7 | |
Record name | Benzenecarbothioic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20605-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarbothiohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-aminobenzenecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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